molecular formula C21H18ClN5O2S B2648308 N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-21-2

N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2648308
CAS RN: 894040-21-2
M. Wt: 439.92
InChI Key: MNRWQKBVSDGQPE-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their significant biological and pharmacological properties, and have been used in medicinal chemistry as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral agents, and more .


Synthesis Analysis

The synthesis of triazole compounds often involves the reaction of azides with alkynes, a process known as a click reaction . This reaction is catalyzed by copper (I) and results in the formation of a triazole ring .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It exists in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in various cycloaddition reactions .


Physical And Chemical Properties Analysis

Triazoles are generally stable compounds. They are resistant to metabolic degradation, able to engage in hydrogen bonding, and actively involved in dipole-dipole and π-stacking interactions .

Scientific Research Applications

Antiallergy Potential

A study by Hargrave, Hess, and Oliver (1983) on N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a similar structural motif with N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, revealed potent antiallergy activity in the rat PCA model. The synthesis approach involved the treatment of acetophenone with thiourea and iodine, leading to aminothiazoles, and subsequent condensation with ethyloxalyl chloride to produce thiazolyloxamates. These compounds, particularly one ethanolamine salt derivative, demonstrated significant potency exceeding that of disodium cromoglycate, suggesting potential for further pharmacological evaluation in antiallergy applications (Hargrave, Hess, & Oliver, 1983).

Structural Characterization and Antimicrobial Properties

Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural thiazole derivatives, providing insights into their molecular structures through single crystal diffraction. The compounds exhibited planarity with certain phenyl groups oriented perpendicular to the molecule's main plane. Although the study did not directly address biological activities, the detailed structural analysis contributes to understanding the interactions and potential applications of such molecules in antimicrobial and other biological studies (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Insecticidal and Fungicidal Activities

Liu, Shao-hua, Ling, Yun, and Yang Xin-Ling (2013) investigated the bioactivities of a compound structurally related to this compound, demonstrating not only insecticidal activity against pea aphids but also fungicidal activities and antitumor properties. The compound's structure was elucidated through IR, 1H NMR, and single-crystal X-ray diffraction, revealing a near coplanar arrangement of benzene and oxazole rings, which may contribute to its biological activities (Liu et al., 2013).

Corrosion Inhibition Performance

A study by Kaya et al. (2016) on thiazole and thiadiazole derivatives, similar in structure to the compound , demonstrated their potential as corrosion inhibitors for iron metal. The research employed density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of these molecules, indicating their potential applications in protecting metal surfaces from corrosion (Kaya et al., 2016).

Mechanism of Action

The mechanism of action of triazole compounds depends on their specific structure and the target they interact with. Many triazole derivatives exhibit their biological activity through interactions with enzymes or receptors in the body .

Future Directions

Triazoles continue to be a focus of research due to their wide range of biological activities and their potential as therapeutic agents . Future research will likely continue to explore new synthetic methods, novel derivatives, and new applications in medicine and other fields .

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-5-4-6-14(11-13)18-25-21-27(26-18)15(12-30-21)9-10-23-19(28)20(29)24-17-8-3-2-7-16(17)22/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRWQKBVSDGQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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